molecular formula C14H11F3N2O2 B1413131 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate CAS No. 1989954-33-7

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate

Cat. No.: B1413131
CAS No.: 1989954-33-7
M. Wt: 296.24 g/mol
InChI Key: ROXKHGJUHCMSRW-UHFFFAOYSA-N
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Description

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a chemical compound that combines a 4-methylphenyl group with a 5-(trifluoromethyl)-pyridin-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 5-(trifluoromethyl)-pyridine: Lacks the carbamate moiety but shares the trifluoromethyl-pyridine core.

    4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylamine: Contains an amine group instead of the carbamate moiety.

Uniqueness

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is unique due to the presence of both the carbamate and trifluoromethyl groups, which confer distinct chemical and biological properties. The carbamate group can enhance the compound’s stability and bioavailability, while the trifluoromethyl group increases its lipophilicity and metabolic stability .

Properties

IUPAC Name

(4-methylphenyl) N-[5-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-9-2-5-11(6-3-9)21-13(20)19-12-7-4-10(8-18-12)14(15,16)17/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXKHGJUHCMSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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